REACTION_CXSMILES
|
[Se].[BH4-].[Na+].[SeH2:4].[Na].[CH2:6](Cl)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:6]([Se:4][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2,3.4,^3:0,^1:4|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[Se]
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
sodium hydrogen selenide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SeH2].[Na]
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
3
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of deoxygenated
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
CUSTOM
|
Details
|
The flask is purged of air with nitrogen
|
Type
|
CUSTOM
|
Details
|
of deoxygenated
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
ADDITION
|
Details
|
slowly added to the solution in the flask from the addition funnel
|
Type
|
CUSTOM
|
Details
|
the selenium powder is consumed
|
Type
|
CUSTOM
|
Details
|
thereby yielding a solution
|
Type
|
CUSTOM
|
Details
|
The solid product thus produced
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from pentane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |